molecular formula C8H4BrNO2S B14781972 3-Bromobenzo[c]isothiazole-5-carboxylic acid

3-Bromobenzo[c]isothiazole-5-carboxylic acid

Cat. No.: B14781972
M. Wt: 258.09 g/mol
InChI Key: QQUGQRIXZIMKTD-UHFFFAOYSA-N
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Description

3-Bromobenzo[c]isothiazole-5-carboxylic acid is a heterocyclic compound that contains a bromine atom, a carboxylic acid group, and an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzo[c]isothiazole-5-carboxylic acid typically involves the bromination of benzo[c]isothiazole followed by carboxylation. One common method involves the reaction of benzo[c]isothiazole with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the desired position. The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzo[c]isothiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromobenzo[c]isothiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromobenzo[c]isothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Benzo[c]isothiazole-5-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-Chlorobenzo[c]isothiazole-5-carboxylic acid: Contains a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

    3-Fluorobenzo[c]isothiazole-5-carboxylic acid:

Uniqueness

3-Bromobenzo[c]isothiazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H4BrNO2S

Molecular Weight

258.09 g/mol

IUPAC Name

3-bromo-2,1-benzothiazole-5-carboxylic acid

InChI

InChI=1S/C8H4BrNO2S/c9-7-5-3-4(8(11)12)1-2-6(5)10-13-7/h1-3H,(H,11,12)

InChI Key

QQUGQRIXZIMKTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSC(=C2C=C1C(=O)O)Br

Origin of Product

United States

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